molecular formula C14H20F3N B7872928 (2-Methylpropyl)({3-[3-(trifluoromethyl)phenyl]propyl})amine

(2-Methylpropyl)({3-[3-(trifluoromethyl)phenyl]propyl})amine

Cat. No.: B7872928
M. Wt: 259.31 g/mol
InChI Key: AXXRFKONAHFXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methylpropyl)({3-[3-(trifluoromethyl)phenyl]propyl})amine is an organic compound that belongs to the class of amines. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyl chain and an amine group. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropyl)({3-[3-(trifluoromethyl)phenyl]propyl})amine typically involves the following steps:

    Formation of the Trifluoromethylphenyl Intermediate: The initial step involves the introduction of a trifluoromethyl group to a phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as trifluoromethyl iodide (CF3I) and a suitable catalyst.

    Attachment of the Propyl Chain: The next step involves the alkylation of the trifluoromethylphenyl intermediate with a propyl halide (e.g., propyl bromide) under basic conditions to form the desired propyl-substituted intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)({3-[3-(trifluoromethyl)phenyl]propyl})amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Nitroso or nitro derivatives

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2-Methylpropyl)({3-[3-(trifluoromethyl)phenyl]propyl})amine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological processes and as a probe to investigate enzyme-substrate interactions.

    Medicine: The compound has potential therapeutic applications due to its unique chemical properties, including its ability to interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of (2-Methylpropyl)({3-[3-(trifluoromethyl)phenyl]propyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its target sites. The amine group can form hydrogen bonds or ionic interactions with the active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylpropyl)({3-[3-(fluoromethyl)phenyl]propyl})amine
  • (2-Methylpropyl)({3-[3-(chloromethyl)phenyl]propyl})amine
  • (2-Methylpropyl)({3-[3-(bromomethyl)phenyl]propyl})amine

Uniqueness

The presence of the trifluoromethyl group in (2-Methylpropyl)({3-[3-(trifluoromethyl)phenyl]propyl})amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other halogen substituents. This makes it particularly valuable in applications where these properties are advantageous, such as in drug design and development.

Properties

IUPAC Name

2-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N/c1-11(2)10-18-8-4-6-12-5-3-7-13(9-12)14(15,16)17/h3,5,7,9,11,18H,4,6,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXRFKONAHFXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCCCC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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